7-(Ethoxymethylidene)spiro[4.5]decan-8-one
Description
7-(Ethoxymethylidene)spiro[4.5]decan-8-one is a spirocyclic compound characterized by a bicyclic framework with a ketone group at position 8 and an ethoxymethylidene substituent at position 5. This structure combines a spiro[4.5]decan-8-one core—a common scaffold in medicinal and synthetic chemistry—with a functionalized exocyclic double bond. The ethoxymethylidene group introduces steric and electronic effects that influence reactivity, stability, and biological activity.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(9Z)-9-(ethoxymethylidene)spiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H20O2/c1-2-15-10-11-9-13(6-3-4-7-13)8-5-12(11)14/h10H,2-9H2,1H3/b11-10- |
InChI Key |
IVZCPFYRDMXSOD-KHPPLWFESA-N |
Isomeric SMILES |
CCO/C=C\1/CC2(CCCC2)CCC1=O |
Canonical SMILES |
CCOC=C1CC2(CCCC2)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethylidene)spiro[4.5]decan-8-one typically involves the reaction of spiro[4.5]decan-8-one with ethoxymethylidene reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxymethylidene group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly used to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
7-(Ethoxymethylidene)spiro[4.5]decan-8-one has been studied for its potential as a prolyl hydroxylase domain inhibitor . This makes it a valuable compound in the field of medicinal chemistry, particularly for the treatment of diseases related to hypoxia and ischemia. Additionally, its unique structure allows for exploration in organic synthesis as a building block for more complex molecules.
Mechanism of Action
The compound exerts its effects by inhibiting prolyl hydroxylase domains, which are enzymes involved in the regulation of hypoxia-inducible factors . By inhibiting these enzymes, 7-(Ethoxymethylidene)spiro[4.5]decan-8-one can modulate the hypoxic response in cells, leading to potential therapeutic benefits in conditions such as anemia and chronic kidney disease.
Comparison with Similar Compounds
Structural Comparisons
Spiro[4.5]decan-8-one derivatives vary by substituents at positions 7 and 8, which dictate their properties:
Key Observations :
- Arylidene substituents (e.g., indole or phenylaminooxy groups) improve binding to biological targets, as seen in anticancer and enzyme-inhibiting derivatives .
Comparison :
- The ethoxymethylidene group may require selective alkylation or Wittig-like reactions, contrasting with the base-catalyzed aldol condensations used for arylidene derivatives .
- Traditional methods (e.g., ) involve multi-step protocols with moderate yields, whereas microwave-assisted methods () offer efficiency and scalability.
Pharmacological and Biochemical Activity
Spiro[4.5]decan-8-one derivatives exhibit diverse bioactivities:
Key Insights :
- The spiro[4.5]decan-8-one core shows moderate inhibition of PHD2/PHD3 (enzymes in hypoxia signaling) but lacks isoform selectivity .
Physicochemical Properties
Stability :
- Solubility: Ketal-protected derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-one) are lipophilic, while polar substituents (e.g., hydroxyl, aminooxy) improve aqueous solubility .
Biological Activity
Overview
7-(Ethoxymethylidene)spiro[4.5]decan-8-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a spirocyclic structure that contributes to its unique biological properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has shown promise as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
- Cytokine Inhibition : Suppresses inflammatory cytokines, thereby mitigating inflammation.
- Enzyme Inhibition : Potentially inhibits enzymes involved in cancer progression and inflammation.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
Inflammation Model :
- In a murine model, administration of the compound reduced paw swelling induced by carrageenan, indicating its anti-inflammatory potential.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the ethoxymethylidene group have been explored to improve potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
